molecular formula C18H14ClNO3 B1337817 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one CAS No. 63404-86-4

8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one

Cat. No. B1337817
CAS RN: 63404-86-4
M. Wt: 327.8 g/mol
InChI Key: AUFKEUKWVZCLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or compounds, including the conditions required and the yield.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule, its geometry, and the type of bonds (covalent, ionic, etc.) present.



Chemical Reactions Analysis

This would involve studying the reactions the compound can undergo, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and various chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

Synthesis and Alkylation Studies

The alkylation of quinolin-2(1H)-one derivatives, including those substituted with benzyloxy groups, highlights the compound's utility in organic synthesis. Research by Chen et al. (2015) demonstrated that alkylation under basic conditions yielded a mixture of N1- and O2-alkylated products, with O2-alkylated products being exclusively obtained for 8-benzyloxy substituted quinolin-2(1H)-ones. This specificity in reaction outcome underscores the compound's relevance in the selective synthesis of organic compounds (Chia-Ling Chen et al., 2015).

Antimicrobial Applications

A significant area of application for this compound is in the development of novel antimicrobial agents. Idrees et al. (2020) synthesized a series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties, demonstrating their in vitro antibacterial activity against common pathogens such as S. aureus and E. coli. This research highlights the compound's potential as a precursor in synthesizing antimicrobial agents (M. Idrees et al., 2020).

Synthesis of Anticancer Agents

Bolakatti et al. (2020) explored the synthesis of benzo[d]thiazolyl substituted-2-quinolone hybrids, revealing their significant anticancer activity in vitro. The study indicates the utility of quinolin-2(1H)-one derivatives in the creation of compounds with potential anticancer properties, showcasing the importance of such compounds in medicinal chemistry research (G. Bolakatti et al., 2020).

Anti-inflammatory and Antioxidant Properties

Kumar et al. (2014) reported on the synthesis of novel isoxazoline incorporated 2-quinolones, demonstrating their antimicrobial and anti-inflammatory activity. This study contributes to understanding the compound's role in synthesizing molecules with desired biological activities, including anti-inflammatory and antioxidant properties (Abhishek Kumar et al., 2014).

Corrosion Inhibition

The chemical structure of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one makes it a candidate for studies in corrosion inhibition. Faydy et al. (2020) conducted electrochemical, surface, and computational studies on the inhibition performance of 8-hydroxyquinoline derivatives against carbon steel corrosion. This research underscores the potential application of such compounds in materials science, particularly in protecting metals against corrosion (M. Faydy et al., 2020).

Safety And Hazards

This involves studying the compound’s potential hazards, its handling and storage conditions, and first aid measures in case of exposure.


Future Directions

This would involve a discussion on the potential future applications of the compound, areas where further research is needed, and its implications for science and industry.


Please consult with a professional chemist or a trusted source for accurate information. It’s always important to handle chemicals safely and understand their properties before use.


properties

IUPAC Name

5-(2-chloroacetyl)-8-phenylmethoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFKEUKWVZCLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(=O)CCl)C=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447837
Record name 8-benzyloxy-5-(2-chloro-acetyl)-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one

CAS RN

63404-86-4
Record name 5-(2-Chloroacetyl)-8-(phenylmethoxy)-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63404-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-benzyloxy-5-(2-chloro-acetyl)-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-chloroacetyl)-8-phenylmethoxy-1H-quinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.373
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

25.2 g (86 mmol) 5-acetyl-8-benzyloxy-1H-quinolin-2-one (European Journal of Medicianl Chemistry 1984, 19(4), 341) and 50 g (142 mmol) benzyltrimethylammonium dichloriodate in 500 mL dichloroethane and 300 mL methanol are stirred overnight at reflux temperature. The reaction mixture is evaporated down and the residue is stirred overnight in THF and 1 N hydrochloric acid. After the THF has been distilled off the precipitated solid is suction filtered, washed with diethyl ether and dried.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 5-acetyl-8-benzyloxycarbostyril (1.75 g, 6 mMol) in 1,2-dichloroethane (60 ml)/methanol (40 ml) and benzyltrimethylammonium dichloroiodate (4.2 g, 12 mMol) was heated at 60° C. under an argon atmosphere for 2 hours.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.